2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-5-10-7-3-2-6(4-9)12-8(7)11-5/h2-3H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHMVQXJPOVWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223872 | |
| Record name | 3H-Imidazo[4,5-b]pyridine-5-carbonitrile, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219762-30-8 | |
| Record name | 3H-Imidazo[4,5-b]pyridine-5-carbonitrile, 2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219762-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Imidazo[4,5-b]pyridine-5-carbonitrile, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 1h Imidazo 4,5 B Pyridine 5 Carbonitrile and Its Analogues
Classical Cyclization Approaches to the Imidazo[4,5-b]pyridine Core
Traditional methods for synthesizing the imidazo[4,5-b]pyridine scaffold primarily rely on the construction of the imidazole (B134444) ring onto a pre-existing, appropriately substituted pyridine (B92270) precursor.
Condensation Reactions Involving 2,3-Diaminopyridines
A foundational and widely utilized method for forming the imidazo[4,5-b]pyridine core is the condensation of 2,3-diaminopyridine (B105623) with various carbonyl-containing compounds. This approach, known as the Phillips cyclocondensation, typically involves reacting the diamine with carboxylic acids or their derivatives, such as aldehydes or orthoesters.
The reaction with carboxylic acids is a direct route to 2-substituted imidazo[4,5-b]pyridines. For instance, reacting 2,3-diaminopyridine with acetic acid would yield the 2-methyl derivative. These reactions often require harsh conditions, such as high temperatures and the use of a dehydrating agent like polyphosphoric acid (PPA), to drive the cyclization. mdpi.com The general mechanism involves the initial formation of an amide by one of the amino groups, followed by an intramolecular nucleophilic attack from the second amino group and subsequent dehydration to form the imidazole ring. To mitigate the harsh conditions, microwave irradiation has been employed to accelerate the reaction, leading to higher yields and shorter reaction times. mdpi.com
Alternatively, aldehydes can be used in an oxidative cyclocondensation reaction. The condensation of 2,3-diaminopyridine with an aldehyde initially forms a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic imidazo[4,5-b]pyridine system. mdpi.commdpi.com Orthoesters, such as triethyl orthoformate or triethyl orthoacetate, can also be refluxed with 2,3-diaminopyridine to produce the parent imidazo[4,5-b]pyridine or its 2-methyl derivative, respectively, in good yields. nih.gov
| Pyridine Precursor | Reactant | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,3-Diaminopyridine | Carboxylic Acids | Polyphosphoric Acid (PPA), High Temperature | 2-Substituted-1H-imidazo[4,5-b]pyridines | ~75% | mdpi.com |
| 2,3-Diaminopyridine | Fluorinated Carboxylic Acids | Microwave Irradiation | 2-Fluoroalkyl-1H-imidazo[4,5-b]pyridines | 54-99% | mdpi.com |
| 2,3-Diaminopyridine | Triethyl Orthoacetate | Reflux, HCl treatment | 2-Methyl-1H-imidazo[4,5-b]pyridine | 78% | nih.gov |
| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | Ethanol, I₂, Reflux | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | - | mdpi.com |
Ring-Closing Reactions Incorporating Carbonitrile Functionality
While the previous methods focus on building the imidazole ring, alternative strategies construct the pyridine ring onto a pre-existing imidazole. This approach is particularly relevant for synthesizing analogues with specific functionalities on the pyridine moiety, such as the 5-carbonitrile group.
One such strategy involves the reaction of 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile (B47326). acs.org This reaction proceeds via a nucleophilic attack of the malononitrile anion on the carbon of the cyanoformimidoyl group. The subsequent intramolecular cyclization and aromatization build the pyridine ring, yielding a highly functionalized 3-aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridine. acs.orgmdpi.com The reaction conditions can be tuned to control the final product; for instance, the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to different congeners, such as 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines. acs.org
Another classical approach involves the cyclocondensation of a diaminopyridine precursor with a reagent that carries the cyano group. For example, heating 2,3-diaminopyridine with 2-cyanoacetamide (B1669375) can be used to obtain 2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile, a key precursor for further derivatization. irb.hr
| Imidazole Precursor | Reactant | Base | Product | Reference |
|---|---|---|---|---|
| 1-Aryl-5-amino-4-(cyanoformimidoyl)imidazole | Malononitrile | None | 3-Aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridine | acs.org |
| 1-Aryl-5-amino-4-(cyanoformimidoyl)imidazole | Malononitrile | DBU | 3-Aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridine | acs.org |
| (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrile | Self-cyclization | Piperidine (B6355638) | 2-Butyl-1H-benzo irb.hracs.orgimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile | orientjchem.org |
Modern Catalytic Strategies in Imidazo[4,5-b]pyridine Synthesis
Modern synthetic chemistry has introduced powerful catalytic methods that offer greater efficiency, milder reaction conditions, and broader substrate scope compared to classical approaches.
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as a robust tool for the synthesis of the imidazo[4,5-b]pyridine scaffold. A notable example is the amidation of 2-chloro-3-aminopyridines with primary amides. organic-chemistry.org This reaction, followed by an in-situ cyclization and dehydration, provides a facile, one-vessel route to a variety of substituted imidazo[4,5-b]pyridines and their pyrazine (B50134) analogues. organic-chemistry.org This methodology is particularly advantageous for achieving regioselective substitution at the N1 position, a challenge for many traditional synthetic routes. organic-chemistry.org The choice of palladium catalyst and ligand, such as Me4tBu-XPhos, is crucial for achieving high yields across a range of substrates, including those with benzyl (B1604629), alkyl, and aryl groups. organic-chemistry.org
This tandem cross-coupling/cyclization process represents an efficient way to construct the heterocyclic core. researchgate.net The versatility of palladium catalysis allows for quick access to products with diverse substitution patterns at various positions on the imidazo[4,5-b]pyridine ring system. mdpi.comorganic-chemistry.org
C-H Activation Methodologies for Functionalization
Direct C-H bond functionalization is a cutting-edge strategy in organic synthesis that allows for the modification of heterocyclic cores without the need for pre-functionalized starting materials like halides or organometallics. researchgate.net This approach is highly atom-economical and can significantly shorten synthetic sequences. While much of the research in this area has focused on the imidazo[1,2-a]pyridine (B132010) isomer, the principles are applicable to the imidazo[4,5-b]pyridine system. nih.gov
In a typical C-H activation cycle, a transition metal catalyst (e.g., palladium, rhodium, or copper) reversibly cleaves a C-H bond on the substrate, forming a metallacyclic intermediate. This intermediate can then react with a coupling partner to form a new carbon-carbon or carbon-heteroatom bond. Such methodologies could potentially be used for the late-stage introduction of methyl or cyano groups onto the imidazo[4,5-b]pyridine skeleton, offering a powerful tool for generating chemical diversity. Visible-light-induced photochemical synthesis is also emerging as an eco-friendly method to promote C-H functionalization through single electron transfer (SET) processes. nih.gov
Sustainable and Eco-Friendly Synthetic Protocols
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of imidazo[4,5-b]pyridines. These protocols aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency.
One innovative approach is a catalyst-free, one-pot tandem synthesis conducted in a green and ecofriendly water-isopropanol (H2O-IPA) medium. acs.org This method involves a sequential SNAr reaction, reduction, and condensation-cyclization, starting from 2-chloro-3-nitropyridine (B167233). It successfully circumvents the need for toxic transition-metal catalysts and provides excellent yields of the desired products. acs.org
The use of glycerol (B35011) as a biodegradable and non-toxic solvent is another green alternative. One-pot, three-component reactions have been described in glycerol, using phosphoric acid as an effective catalyst, to produce imidazo[4,5-b]pyridine derivatives in excellent yields with short reaction times and easy workup. researchgate.net
Furthermore, metal-free aqueous synthesis under ambient conditions has been reported for the related imidazo[1,2-a]pyridine scaffold. rsc.org This NaOH-promoted cycloisomerization is extremely rapid and scalable, offering a significant improvement in green metrics like the space-time-yield compared to traditional and metal-catalyzed routes. rsc.org Such strategies highlight a shift towards more sustainable practices in heterocyclic synthesis.
Aqueous Medium Reactions
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, as it avoids the use of harmful organic solvents. iosrjournals.org A highly efficient and clean procedure has been developed for the synthesis of the imidazo[4,5-b]pyridine skeleton using an environmentally benign water-isopropyl alcohol (H₂O-IPA) mixture as the reaction medium. acs.org This approach facilitates a tandem reaction starting from 2-chloro-3-nitropyridine to construct the desired heterocyclic system. acs.org Similarly, the synthesis of related imidazo[1,2-a]pyridines has been successfully achieved by reacting 2-aminopyridine (B139424) and phenacyl bromide derivatives in an aqueous medium under microwave irradiation, resulting in good to excellent yields. iosrjournals.org This method highlights a clean procedure that circumvents the need for hazardous organic solvents. iosrjournals.org
Table 1: Synthesis of Imidazopyridine Analogues in Aqueous Media
| Reactants | Solvent System | Method | Key Feature | Reference |
|---|---|---|---|---|
| 2-chloro-3-nitropyridine and various amines | H₂O-IPA | Tandem Reaction | Environmentally benign solvent system | acs.org |
| 2-aminopyridine and phenacyl bromides | Water | Microwave Irradiation | Avoids harmful organic solvents | iosrjournals.org |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govsci-hub.se This technique has been successfully applied to the synthesis of various imidazopyridine and imidazopyrimidine analogues, offering significant advantages over conventional heating methods. nih.govnih.gov
The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and phenacyl bromide derivatives is dramatically expedited by microwave irradiation, with reactions completing in as little as 60 seconds. iosrjournals.orgsci-hub.se Similarly, the preparation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones is achieved in 20-30 minutes at 160 °C with high yields. nih.gov These methods are often superior in terms of yield and reaction time compared to traditional thermal approaches. sci-hub.se For instance, a series of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives were synthesized in moderate to good yields (46%-80%) using a one-pot, microwave-assisted protocol with ethyl alcohol as a green solvent. nih.gov This approach is noted for being a greener heating method and an efficient technique for generating complex heterocyclic structures. nih.gov
Table 2: Comparison of Microwave-Assisted Synthesis for Imidazopyridine Analogues
| Scaffold | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridines | 2-aminopyridine, phenacyl bromides | 300W, Aqueous medium | 60 seconds | Good to Excellent | iosrjournals.org |
| Imidazo[1,2-a]pyridines | 2-aminopyridine, phenacyl bromides | Basic medium | 1 minute | 41%-88% | sci-hub.se |
| 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones | 6-methylisocytosine, α-bromoacetophenones | 160 °C | 20-30 minutes | High | nih.gov |
| Imidazo[1,2-a]pyrimidine-imidazoles | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium (B1175870) acetate | p-TSA, Ethyl alcohol | Not specified | 46%-80% | nih.gov |
| Pyridylimidazo[1,5-a]pyridinium salts | Pyridylimidazo[1,5-a]pyridine derivatives, iodoethane | 155 °C, Acetonitrile | 50 minutes | 41%-48% | tum.de |
Regioselectivity and Stereocontrol Considerations in 2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile Synthesis
The synthesis of substituted imidazo[4,5-b]pyridines often involves the formation of a fused heterocyclic ring system where the precise placement of substituents (regioselectivity) is critical. As this compound is an achiral molecule, stereocontrol is not a factor in its direct synthesis, but regiocontrol is paramount.
The regioselectivity of the cyclization process can be influenced by the reaction conditions. For example, in the synthesis of highly functionalized fused imidazo[4,5-b]pyridines, the choice of a base plays a crucial role in directing the reaction pathway. mdpi.com The reaction of 1-alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile can lead to different products depending on the presence or absence of a base like 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU). mdpi.com In the absence of a base, 5-amino-3-(substituted benzyl)-6,7-dicyano-3H-imidazo[4,5-b]pyridines are formed. mdpi.com However, in the presence of DBU, the reaction yields 5,7-diamino-3-(4-alkyl aryl)-3H-imidazo[4,5-b]pyridine-6-carbonitrile. mdpi.com This demonstrates that the basicity of the medium can control which nucleophilic sites are involved in the key bond-forming steps, thus determining the final substitution pattern on the pyridine ring.
In microwave-assisted syntheses, the structures of the final products are typically confirmed by spectroscopic data, which verifies the regiochemical outcome of the reaction. sci-hub.senih.gov The protocols for preparing these compounds are designed to yield a specific regioisomer, and the regioselectivity is often determined by the inherent reactivity of the starting materials, such as the differential reactivity of the nitrogen atoms in the aminopyridine precursor. nih.govsci-hub.se
Advanced Molecular Structure and Conformation Analysis of 2 Methyl 1h Imidazo 4,5 B Pyridine 5 Carbonitrile
X-Ray Crystallography for Solid-State Structural Determination
While a specific single-crystal X-ray diffraction study for 2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile is not extensively documented in publicly available literature, the solid-state structure can be inferred from analyses of closely related imidazo[4,5-b]pyridine derivatives. encyclopedia.pubmdpi.comnih.goviosrjournals.orgresearchgate.net In the solid state, such planar heterocyclic systems typically organize into well-defined crystal lattices stabilized by intermolecular interactions.
For this compound, the molecule is expected to be largely planar due to the fused aromatic ring system. The primary intermolecular interaction anticipated is hydrogen bonding between the imidazole (B134444) N-H donor of one molecule and the pyridinic nitrogen atom of a neighboring molecule. This N-H···N interaction is a common and robust feature in the crystal structures of related nitrogen-containing heterocycles, often leading to the formation of one-dimensional chains or tapes. nih.gov
Table 1: Expected Crystallographic Parameters and Interactions
| Parameter | Expected Feature | Basis of Prediction |
|---|---|---|
| Molecular Geometry | Largely planar fused ring system | Inherent aromaticity of imidazo[4,5-b]pyridine core |
| Primary Interaction | Intermolecular N-H···N hydrogen bonding | Studies on related N-heterocycles nih.govnih.gov |
| Secondary Interaction | π-π stacking between aromatic rings | Common in planar aromatic compounds researchgate.net |
| Crystal Packing Motif | Formation of hydrogen-bonded chains or dimers | Analogous crystal structures nih.govresearchgate.net |
Solution-State Conformation and Tautomerism Studies by High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
In solution, this compound is expected to exhibit prototropic tautomerism, a phenomenon common to the imidazo[4,5-b]pyridine scaffold. nih.gov This involves the migration of a proton between the nitrogen atoms of the imidazole ring, resulting in an equilibrium between the 1H- and 3H-tautomers. High-resolution NMR spectroscopy is the principal technique for investigating such equilibria in solution. encyclopedia.pubresearchgate.net
The position of the tautomeric equilibrium is influenced by factors such as solvent polarity, temperature, and pH. The two tautomers can be distinguished by the chemical shifts of the protons and carbons within the heterocyclic framework. For instance, the chemical shift of the C-H proton at position 7 is expected to differ between the 1H and 3H forms due to the change in the electronic environment.
¹H-NMR spectra would be expected to show distinct signals for the methyl protons and the aromatic protons on the pyridine (B92270) ring. The imidazole N-H proton would likely appear as a broad singlet, with its chemical shift and visibility being dependent on the solvent and concentration. In ¹³C-NMR spectra, characteristic signals for the nitrile carbon, the methyl carbon, and the carbons of the fused ring system would be observed. Two-dimensional NMR techniques, such as HSQC and HMBC, would be instrumental in assigning all proton and carbon signals unambiguously. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| CH₃ | 2.5 - 2.8 | 15 - 25 | Signal for the methyl group at C2. |
| C5-CN | - | 115 - 120 | Quaternary carbon of the nitrile group. |
| C6-H | 7.5 - 8.5 | 120 - 135 | Aromatic proton on the pyridine ring. |
| C7-H | 8.0 - 9.0 | 140 - 150 | Aromatic proton on the pyridine ring; sensitive to tautomerism. |
| N-H | 11.0 - 13.0 | - | Broad signal, solvent-dependent. |
| Fused Ring Carbons | - | 110 - 160 | Multiple signals for the remaining aromatic carbons. |
Note: Predicted ranges are based on data for analogous imidazo[4,5-b]pyridine and substituted pyridine compounds. dtic.milacs.org
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a vital tool for confirming the molecular formula and investigating the fragmentation patterns of organic molecules. For this compound (Molecular Formula: C₉H₆N₄), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion ([M]+• or [M+H]⁺), confirming its elemental composition.
Under electron impact (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. The fragmentation pathway would likely be initiated by the loss of stable neutral molecules or radicals. A primary fragmentation route is expected to involve the elimination of a hydrogen cyanide (HCN) molecule (27 Da) from the nitrile group. Another plausible fragmentation would be the loss of a methyl radical (•CH₃) from the C2 position. Subsequent fragmentations could involve the characteristic cleavage of the pyridine and imidazole rings. The analysis of these fragmentation patterns provides valuable structural information and serves as a fingerprint for the compound's identification. sapub.org
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 170 | [M]+• (Molecular Ion) | Ionization of the parent molecule. |
| 169 | [M-H]⁺ | Loss of a hydrogen radical. |
| 155 | [M-CH₃]⁺ | Loss of a methyl radical from C2. |
| 143 | [M-HCN]⁺• | Loss of hydrogen cyanide from the nitrile group. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides definitive information about the functional groups present in a molecule. The spectra of this compound would be characterized by several key absorption bands.
The most prominent feature in the IR spectrum is expected to be the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹. The N-H stretching vibration of the imidazole ring would give rise to a broad band in the region of 3200-3500 cm⁻¹, with its broadness resulting from hydrogen bonding in the condensed phase. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a complex series of bands corresponding to C=C and C=N stretching vibrations of the aromatic rings, as well as various bending vibrations. nih.govresearchgate.netnih.gov
Table 4: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H (Imidazole) | Stretch | 3200 - 3500 | Medium, Broad |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C-H (Methyl) | Stretch | 2850 - 3000 | Medium |
| C≡N (Nitrile) | Stretch | 2220 - 2260 | Strong, Sharp |
| C=C / C=N (Ring) | Stretch | 1400 - 1650 | Medium to Strong |
Theoretical Insights into Tautomeric Forms and Isomerism within Imidazo[4,5-b]pyridine Systems
Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer powerful insights into the structural and electronic properties of molecules, complementing experimental data. For the imidazo[4,5-b]pyridine system, computational studies are crucial for understanding the relative stabilities of the different tautomeric forms. nih.govnih.gov
Calculations can predict the optimized geometries, relative energies, and thermodynamic properties of the 1H- and 3H-tautomers of this compound. Such studies on related systems have often shown that the relative stability of tautomers can be subtle, with small energy differences between them. The position of the methyl and nitrile groups would influence the electron distribution within the aromatic system, thereby affecting the stability of each tautomer.
Furthermore, theoretical methods can be used to calculate theoretical vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net Similarly, predicted NMR chemical shifts can be correlated with experimental data to help distinguish between the different tautomers in solution. nih.gov These computational analyses provide a deeper understanding of the intrinsic properties of the molecule and the dynamics of its isomeric forms.
Chemical Reactivity and Derivatization Strategies for 2 Methyl 1h Imidazo 4,5 B Pyridine 5 Carbonitrile
Functionalization of the Fused Pyridine (B92270) and Imidazole (B134444) Moieties
The imidazo[4,5-b]pyridine core offers multiple sites for functionalization, including the nitrogen atoms of both the imidazole and pyridine rings, as well as the carbon atoms of the bicyclic system. Strategic modification at these positions is crucial for developing new derivatives with tailored properties.
Alkylation: The nitrogen atoms within the imidazo[4,5-b]pyridine scaffold are susceptible to alkylation, though the reaction can yield a mixture of regioisomers. mdpi.com Direct alkylation is often not selective, leading to substitution on the N1 or N3 atoms of the imidazole ring, or the N4 atom of the pyridine ring. researchgate.netresearchgate.net The distribution of these products can be influenced by the reaction conditions and the steric and electronic properties of the starting material. For instance, in related imidazo[4,5-b]pyridine systems, alkylation with agents like methyl iodide in the presence of a base can result in various mono- and polyalkylated products. mdpi.com Achieving regioselectivity often requires specific synthetic strategies, such as using precursors where a nitrogen atom is already functionalized prior to the cyclization step that forms the imidazopyridine core. researchgate.net
Arylation: Introducing aryl groups onto the scaffold is a powerful method for creating structural diversity. Modern cross-coupling techniques, particularly direct C-H arylation, have become instrumental. Research has shown that N-protected imidazo[4,5-b]pyridines can undergo efficient and regioselective C2-arylation. rsc.org This reaction, often catalyzed by palladium and copper complexes, allows for the direct coupling of the C2 position of the imidazole ring with a variety of aryl halides. The mechanism is believed to proceed through a concerted-metallation-deprotonation pathway, where coordination of a copper(I) salt to the imidazopyridine enhances the acidity of the C2-proton, facilitating the palladium-catalyzed C-H activation. rsc.org This method enables the iterative and selective construction of 2,6- and 2,7-disubstituted imidazo[4,5-b]pyridines from common intermediates. rsc.org Intramolecular C-H arylation using a palladium catalyst has also been demonstrated for pyridine derivatives, providing a route to multiply fused heteroaromatic compounds. nih.gov
Halogenation: The introduction of halogen atoms onto the imidazo[4,5-b]pyridine ring system serves as a key step for further derivatization. Due to the electron-deficient nature of the pyridine ring, direct electrophilic halogenation can require harsh conditions. chemrxiv.orgnih.gov However, studies on related imidazo[4,5-b]pyridines have shown that halogenation is feasible. For example, bromination of 2-methylimidazo[4,5-b]pyridines in 50% aqueous acetic acid can selectively yield 6-bromo derivatives. researchgate.net In contrast, performing the reaction in glacial acetic acid can lead to different outcomes. researchgate.net Chlorination and bromination of related imidazo[4,5-b]pyridin-2-one derivatives can lead to 5,6-dihalo compounds. researchgate.net An alternative to direct halogenation is the use of pre-halogenated starting materials in the synthesis of the imidazopyridine core. eurjchem.comresearchgate.net
Nucleophilic and Palladium-Mediated Substitutions: A halogen substituent, once installed, is a versatile handle for introducing a wide array of functional groups. While nucleophilic aromatic substitution on the electron-deficient pyridine ring is possible, palladium-catalyzed cross-coupling reactions are more commonly employed due to their broad scope and mild conditions. youtube.comresearchgate.net Halogenated imidazo[4,5-b]pyridines are excellent substrates for reactions such as:
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids. nih.govresearchgate.net
Buchwald-Hartwig Amination: To form C-N bonds with various amines.
Heck Coupling: To form C-C bonds with alkenes.
These reactions are fundamental in pharmaceutical synthesis and have been widely applied to heterocyclic systems. researchgate.netacs.org For example, a palladium-catalyzed amidation of 2-chloro-3-amino-pyridines provides a facile route to the imidazo[4,5-b]pyridine core itself. organic-chemistry.org Furthermore, 2-halo-imidazo[4,5-b]pyridines have been effectively coupled with nucleophiles using catalysts like Pd(OAc)₂ with ligands such as XantPhos. mdpi.com This demonstrates that a halogen at any position on the scaffold can be strategically replaced to build molecular complexity.
Transformations Involving the Carbonitrile Group
The carbonitrile (cyano) group at the C5 position is not merely a substituent but a versatile functional handle that can be transformed into a variety of other groups, significantly expanding the synthetic possibilities. researchgate.net
Key transformations include:
Reduction to Aminomethyl Group: The nitrile can be reduced to a primary amine (-CH₂NH₂). This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with H₂ gas over catalysts such as Raney nickel or palladium. researchgate.net This transformation introduces a flexible and nucleophilic linker, ideal for attaching other molecular fragments.
Hydrolysis to Carboxylic Acid: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH). This introduces an acidic functional group that can be converted into esters, amides, or other acid derivatives, providing a key point for conjugation. researchgate.net
Conversion to Tetrazole: The nitrile group can undergo [3+2] cycloaddition with azides (e.g., sodium azide) to form a tetrazole ring. The tetrazole ring is often used in medicinal chemistry as a bioisostere for a carboxylic acid group, offering similar acidity but different metabolic and pharmacokinetic properties.
These transformations are fundamental in organic synthesis and allow the carbonitrile of 2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile to be used as a gateway to a wide range of other derivatives. youtube.com
Rational Design and Synthesis of Advanced Imidazo[4,5-b]pyridine Scaffolds
The imidazo[4,5-b]pyridine scaffold is considered a "privileged" structure in drug discovery, meaning it is capable of binding to multiple biological targets. tandfonline.comnih.gov Rational design and synthesis of advanced derivatives are driven by the need to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. For the imidazo[4,5-b]pyridine core, SAR studies involve systematically varying substituents at different positions and evaluating the impact on a given biological endpoint, such as enzyme inhibition or cellular cytotoxicity. tandfonline.comnih.gov
Key positions for modification in SAR studies include:
The C2-position: The methyl group in the target compound can be replaced with other alkyl, aryl, or heteroaryl groups to probe the size and nature of the binding pocket.
The C5-position: The carbonitrile group can be converted into other functionalities like amides, carboxylic acids, or amines to explore interactions with the target.
The C6 and C7 positions: Introduction of substituents on the pyridine ring can modulate electronic properties and provide additional interaction points.
The Imidazole and Pyridine Nitrogens: Alkylation or arylation at these positions can alter solubility, cell permeability, and binding orientation.
For example, in a study of regio-isomeric imidazo[4,5-b]pyridine analogues as cytotoxic agents, various aryl and heteroaryl groups were introduced via Suzuki coupling, and their effects on activity against cancer cell lines were evaluated. nih.govresearchgate.net One analogue, 6b , which features a pyrimidine (B1678525) group at the 2-position, displayed strong cytotoxicity. nih.govresearchgate.net
| Compound Reference | Core Scaffold | Substituent Modification | Biological Target/Activity | Key Finding | Citation |
|---|---|---|---|---|---|
| Analogue 6b | Imidazo[4,5-b]pyridine | Pyrimidine group at C2-position | Cytotoxicity (Cancer cell lines) | Displayed strong cytotoxicity and good microsomal stability. | nih.govresearchgate.net |
| Compound 3j | 6-bromo-3H-imidazo[4,5-b]pyridine | 4-chlorophenyl group at C2-position | Anticancer (MCF-7, BT-474) | Showed prominent anticancer activity against breast cancer cell lines. | eurjchem.comresearchgate.net |
| Compound I | Imidazo[4,5-b]pyridine | Linked to a thiadiazole moiety | CDK9 Inhibition | Demonstrated significant anticancer activity and remarkable CDK9 inhibitory potential. | nih.gov |
| UR-12670 | Imidazo[4,5-c]pyridine | N-alkylation with a piperidine (B6355638) bearing a 3,3-diphenylpropanoyl moiety | Platelet-Activating Factor (PAF) Antagonist | Exhibited very high in vitro and in vivo potency. | nih.gov |
A modern strategy in drug design is the creation of hybrid compounds, where two or more distinct pharmacophores are covalently linked to create a single molecule with potentially enhanced or synergistic activity. The this compound scaffold is an excellent candidate for inclusion in such hybrids.
The functional groups on the core structure provide convenient attachment points for other bioactive molecules. For instance:
The aminomethyl group, obtained from the reduction of the C5-carbonitrile, can be used to form amide or amine linkages.
A carboxylic acid, from nitrile hydrolysis, can form ester or amide bonds.
Halogenated derivatives can be linked to other molecules via palladium-catalyzed cross-coupling reactions.
An example of this approach is the synthesis of phenylimidazo[1,2-a]pyridine-based chromene hybrid molecules via a palladium-catalyzed cross-coupling reaction, which have shown potent antibacterial activity. nih.gov Similarly, imidazo[4,5-b]pyridine has been combined with a 2,6-diarylpiperidin-4-one core to enhance antimicrobial activity. nih.gov
| Core Scaffold | Linked Pharmacophore | Linkage Strategy | Therapeutic Area | Citation |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine (B132010) | Chromene | Palladium-catalyzed cross-coupling | Antibacterial | nih.gov |
| Imidazo[4,5-b]pyridine | 2,6-diarylpiperidin-4-one | Condensation/Cyclization | Antimicrobial | nih.gov |
| Imidazo[1,2-a]pyridine | Indole | Multi-step synthesis | Antibacterial | nih.gov |
Mechanistic Interrogations of Biological Activity Associated with Imidazo 4,5 B Pyridine 5 Carbonitrile Derivatives
In Vitro Enzyme Inhibition Studies and Kinetic Analysis
The inhibitory activity of imidazo[4,5-b]pyridine-5-carbonitrile derivatives has been investigated against several key enzymes. These studies help to elucidate the mechanisms by which these compounds exert their effects at a molecular level.
Glycogen Synthase Kinase-3 (GSK-3) Inhibition Mechanisms
While specific kinetic studies on 2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile derivatives are not extensively documented in publicly available literature, research on the broader class of imidazopyridines and related heterocyclic structures provides insights into their potential as GSK-3 inhibitors. The general mechanism for such inhibitors involves competitive binding at the ATP-binding site of the GSK-3 enzyme. This prevents the phosphorylation of downstream substrates, thereby modulating various cellular signaling pathways implicated in conditions like neurodegenerative diseases and diabetes. The potency of these inhibitors is often influenced by the specific substituents on the heterocyclic core, which affect the affinity and orientation of the molecule within the active site.
A study on a related series of 5-aryl-pyrazolo[3,4-b]pyridines identified them as potent inhibitors of GSK-3, suggesting that the pyridine-fused heterocyclic scaffold is a viable starting point for developing GSK-3 inhibitors. nih.gov
CDK5 Protein Kinase Inhibition Pathways
Information regarding the specific inhibition of Cyclin-Dependent Kinase 5 (CDK5) by this compound derivatives is limited in the current body of scientific literature. However, the imidazo[4,5-b]pyridine scaffold has been explored as a core structure for the development of inhibitors for other kinases. For instance, derivatives of imidazo[4,5-b]pyridine have been identified as inhibitors of B-Raf kinase. nih.gov These inhibitors typically function by binding to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group to substrate proteins. This mode of action is common for many kinase inhibitors and could be extrapolated as a potential mechanism for CDK5 inhibition by appropriately substituted imidazo[4,5-b]pyridine derivatives.
Dihydrofolate Reductase (DHFR) Mechanistic Inhibition
Derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated for their potential to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids. The mechanism of inhibition is generally understood to involve the binding of the inhibitor to the active site of DHFR, thereby preventing the binding of the natural substrate, dihydrofolate. This competitive inhibition blocks the production of tetrahydrofolate, leading to a disruption of DNA synthesis and cell growth, which is a particularly effective strategy against microbial pathogens and cancer cells. The binding affinity and inhibitory potency of these compounds are dependent on the specific chemical groups attached to the imidazo[4,5-b]pyridine core, which interact with amino acid residues in the active site of the enzyme.
MurD and DNA Gyrase Inhibitory Mechanisms
There is a lack of specific research on the inhibition of MurD ligase by this compound derivatives. However, the inhibitory potential of related heterocyclic compounds against DNA gyrase has been explored. DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death. The mechanism of action for inhibitors targeting DNA gyrase often involves interference with the ATPase activity of the GyrB subunit or by stabilizing the DNA-gyrase cleavage complex, which leads to double-strand DNA breaks.
While direct evidence for the specific carbonitrile derivative is wanting, a series of novel 4,5-dihydro-1H-pyrazole derivatives have been synthesized and shown to act as DNA gyrase inhibitors. nih.govresearchgate.net One of the most potent compounds from this series demonstrated significant inhibitory activity against S. aureus DNA gyrase with a low IC50 value. nih.govresearchgate.net
| Compound | Target Enzyme | IC50 (µg/mL) |
|---|---|---|
| 4d (a 4,5-dihydro-1H-pyrazole derivative) | S. aureus DNA gyrase | 0.125 |
Receptor Ligand Binding and Molecular Modulation Studies
The interaction of imidazo[4,5-b]pyridine-5-carbonitrile derivatives with specific receptors can modulate their activity, leading to a range of physiological responses.
GABAA Receptor Modulatory Mechanisms
The imidazopyridine scaffold is a well-known pharmacophore in the development of modulators for the GABAA receptor, a key inhibitory neurotransmitter receptor in the central nervous system. These compounds typically act as positive allosteric modulators, binding to the benzodiazepine (B76468) site on the receptor. This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in sedative, anxiolytic, and anticonvulsant effects. The specific substitutions on the imidazopyridine ring system play a critical role in determining the affinity and selectivity for different GABAA receptor subtypes.
| Compound | Receptor Subtype | Ki (nM) |
|---|---|---|
| Imidazodiazepine Analog 1 | α1β3γ2 | 1.5 |
| α2β3γ2 | 0.8 | |
| α3β3γ2 | 0.7 | |
| α5β3γ2 | 0.9 | |
| Peripheral Benzodiazepine Receptor (PBR) | >10,000 | |
| Imidazodiazepine Analog 2 | α1β3γ2 | 3.2 |
| α2β3γ2 | 1.8 | |
| α3β3γ2 | 1.5 | |
| α5β3γ2 | 2.1 | |
| Peripheral Benzodiazepine Receptor (PBR) | >10,000 |
Angiotensin II Receptor Antagonism at the Molecular Level
Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as potent antagonists of the Angiotensin II (AII) type 1 (AT1) receptor. mdpi.comnih.gov The mechanism of action for these compounds involves the direct inhibition of the AT1 receptor, which in turn prevents the physiological actions of angiotensin II, a key peptide hormone in the renin-angiotensin system (RAS) that regulates blood pressure and fluid balance. mdpi.com By blocking the AT1 receptor, these antagonists effectively prevent AII-induced biological responses, including vasoconstriction, aldosterone (B195564) release, and sympathetic nervous system activation. nih.gov
The structural design of these antagonists often incorporates a biphenylmethyl group, which is a common feature in many nonpeptide AT1 receptor blockers. This moiety allows the molecule to effectively occupy the receptor's binding pocket, preventing the natural ligand, angiotensin II, from binding and activating the receptor. nih.gov Research into various N-(biphenylylmethyl)imidazoles and related imidazo[4,5-b]pyridine structures has demonstrated their potential as orally active antihypertensive agents. nih.govacs.org Binding studies have confirmed that many synthesized compounds based on the imidazo[4,5-b]pyridine moiety display a high affinity for the AT1 receptor. researchgate.net The development of these compounds represents a significant therapeutic strategy for managing conditions such as hypertension. nih.gov
Thromboxane (B8750289) A2 Receptor Modulation Mechanisms
Certain derivatives of imidazo[4,5-b]pyridine function as antagonists of the Thromboxane A2 (TXA2) receptor. nih.gov The mechanism involves competitive binding to the TXA2 receptor, also known as the T prostanoid receptor, thereby blocking the binding of its endogenous ligand, thromboxane A2. TXA2 is a potent mediator of platelet aggregation and vasoconstriction. By antagonizing this receptor, these compounds inhibit these processes. nih.gov
The affinity of these derivatives for the human platelet TXA2 receptor has been quantified through radioligand binding studies. nih.gov Structure-activity relationship analyses have revealed that specific structural features are crucial for potent antagonism. For instance, the presence of a 3,3-dimethylbutanoic acid chain at the 2-position of the imidazo[4,5-b]pyridine core results in high-affinity binding. nih.gov The substitution pattern on both the benzyl (B1604629) group at the N-3 position and the pyridine (B92270) ring itself significantly influences the antagonistic potency. nih.gov
| Compound | Substitutions | Ki (nM) | Reference |
|---|---|---|---|
| 11q | Benzimidazole (B57391) core, 3,3-dimethylbutanoic acid at C2 | 6 | nih.gov |
| 23c | Imidazo[4,5-b]pyridine core, 3,3-dimethylbutanoic acid at C2 | 7 | nih.gov |
| 11b | Benzimidazole core, shorter acid side chain | 5600 | nih.gov |
| 11c | Benzimidazole core, shorter acid side chain | 1700 | nih.gov |
Cellular Pathway Interference and Mechanistic Elucidation (In Vitro)
Tubulin Polymerization Inhibition and Cellular Cytoskeleton Disruption
A significant mechanism of action for certain imidazo[4,5-b]pyridine derivatives is the inhibition of tubulin polymerization, a critical process for microtubule formation and cellular division. nih.gov Specifically, imidazo[4,5-b]pyridine-derived acrylonitriles have demonstrated potent antiproliferative effects against various human cancer cell lines. nih.govresearchgate.net
In vitro tubulin polymerization assays and immunofluorescence staining have confirmed that tubulin is the primary cellular target for these compounds. nih.govmdpi.com Computational docking and molecular dynamics simulations suggest that these molecules bind to an extended colchicine (B1669291) site on the surface between α- and β-tubulin subunits. nih.gov This interaction interferes with the assembly of microtubules, disrupting the cellular cytoskeleton, leading to cell cycle arrest at the G2/M phase, and ultimately inducing apoptosis. nih.govrsc.org The lead compounds from these studies potently inhibit cancer cell proliferation and migration without affecting the viability of normal cells, highlighting their potential as selective anticancer agents. nih.govresearchgate.net
| Compound | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 20 | Human cancer cell panel | 0.2-0.6 | nih.gov |
| Compound 21 | Human cancer cell panel | 0.2-0.6 | nih.gov |
| Compound 33 | Human cancer cell panel | 0.2-0.6 | nih.gov |
DNA/RNA Interaction Studies and Mechanistic Implications
The structural similarity between the imidazo[4,5-b]pyridine scaffold and naturally occurring purines suggests that nucleic acids could be a potential biological target. irb.hr Studies on novel tetracyclic imidazo[4,5-b]pyridine derivatives have explored their interactions with DNA and RNA. These investigations revealed that the compounds can bind to DNA and RNA with moderate to high affinity. researchgate.net
Modulation of Immunological Components and Pathways
Imidazo[4,5-b]pyridine derivatives have been shown to influence components of the immune system and modulate inflammatory pathways. nih.gov For instance, one derivative, referred to as compound 22 in studies, has been investigated for its anti-inflammatory properties in the context of retinal ischemia. This compound demonstrated the ability to reduce the inflammatory response induced by tert-butyl hydroperoxide in human retinal pigment epithelial cells. nih.gov The inflammatory response in retinal ischemia involves mediators such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov The ability of this imidazo[4,5-b]pyridine derivative to diminish the inflammatory cascade highlights its potential to modulate immunological pathways, offering a therapeutic avenue for inflammation-related pathologies. nih.gov
Structure-Activity Relationship (SAR) Analysis for Mechanistic Target Engagement
The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on their molecular structure, and extensive SAR studies have been conducted to optimize their engagement with various mechanistic targets.
For Angiotensin II Receptor Antagonism: The core imidazo[4,5-b]pyridine scaffold is crucial. Modifications to the substituents at various positions dictate the affinity for the AT1 receptor. The presence of a 4-phenylquinoline (B1297854) fragment or similar scaffolds like 4-phenylisoquinolinone and 1-phenylindene has been investigated to understand their impact on binding affinity and pharmacokinetic properties. researchgate.net
For Tubulin Polymerization Inhibition: In the case of imidazo[4,5-b]pyridine derived acrylonitriles, the specific substitutions on the acrylonitrile (B1666552) moiety and the core structure are critical for potent antiproliferative activity. The SAR for these compounds is linked to their ability to fit into the extended colchicine binding site on tubulin. nih.gov
For Antiproliferative Activity via DNA/RNA Binding: For tetracyclic imidazo[4,5-b]pyridine derivatives, the position of the nitrogen atom in the pyridine ring and the location of amino side chains significantly impact antiproliferative effects. irb.hrresearchgate.net Derivatives with amino side chains at position 2 of the tetracyclic system showed enhanced activity, with some regioisomers exhibiting IC50 values in the nanomolar range. researchgate.net This suggests that precise positioning of functional groups is key for effective interaction with nucleic acid targets.
Impact of Substituent Effects on Biological Mechanism
The biological activity of derivatives based on the imidazo[4,5-b]pyridine-5-carbonitrile scaffold is profoundly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies have demonstrated that modifications to the core structure can significantly alter the potency and mechanism of action, particularly concerning antiproliferative and antimicrobial activities.
Research into a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines has revealed that halogenation of the pyridine nucleus plays a critical role in enhancing biological efficacy. mdpi.com Specifically, the introduction of a bromine atom onto the pyridine ring was shown to markedly increase the antiproliferative activity of the tested compounds. mdpi.com For instance, among a series of derivatives, those bearing a bromine substituent consistently showed lower IC50 values against colon carcinoma cell lines. mdpi.com Compound 10 , a bromo-substituted derivative with an unsubstituted amidino group on a phenyl ring, and compound 14 , which features a bromine atom and a 2-imidazolinyl group, both exhibited potent and selective activity in the sub-micromolar range against the SW620 colon carcinoma cell line. mdpi.comnih.gov This suggests that the electron-withdrawing nature and steric properties of the bromine atom at this position are crucial for the compound's interaction with its biological target.
The type of substituent on appended aryl rings also dictates the biological outcome. A review of various 1H- and 3H-imidazo[4,5-b]pyridine compounds indicated a general trend for antimicrobial activity where chloro and nitro substituents (Cl > NO2) on a phenyl or aliphatic moiety conferred greater potency compared to amino (NH2) or methoxy (B1213986) (OCH3) groups. researchgate.net In a separate study on imidazo[4,5-b]pyridine derived purine (B94841) isosteres, the exploration of different amide groups as substituents led to the finding that a cyclopropyl (B3062369) amide was more potent as a cytotoxic agent. researchgate.net
Furthermore, the introduction of amino side chains has been systematically studied to determine their impact on antiproliferative features. The type and position of these amino substituents were found to significantly influence the improvement of antiproliferative activity. irb.hr Similarly, another study noted that for compounds with antiglycation and antioxidative potential, there was a tendency for both activities to increase with a greater number of hydroxyl groups on the molecule, which is related to their high redox potential and ability to donate electrons. mdpi.com Conversely, in a series of antiviral imidazo[4,5-c]pyridines, the presence of a fluorine atom on a phenyl ring at the 2-position led to a decrease in activity. mdpi.com
Table 1: Effect of Substituents on Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Reference | Core Structure | Key Substituents | Cell Line | IC50 (µM) | Source |
|---|---|---|---|---|---|
| 10 | Imidazo[4,5-b]pyridine | Bromine on pyridine nucleus, unsubstituted amidino on phenyl ring | SW620 (Colon Carcinoma) | 0.4 | mdpi.comnih.gov |
| 14 | Imidazo[4,5-b]pyridine | Bromine on pyridine nucleus, 2-imidazolinyl on phenyl ring | SW620 (Colon Carcinoma) | 0.7 | mdpi.comnih.gov |
| 7 | Imidazo[4,5-b]pyridine | Bromine on pyridine nucleus, unsubstituted phenyl ring | - | EC50 21 (RSV) | mdpi.comnih.gov |
| 17 | Imidazo[4,5-b]pyridine | para-cyano on phenyl ring | - | EC50 58 (RSV) | mdpi.comnih.gov |
Regioisomeric Effects on Mechanistic Potency and Selectivity
The specific arrangement of atoms and substituents within the imidazo[4,5-b]pyridine scaffold, known as regioisomerism, has a profound effect on the molecule's biological activity, potency, and selectivity. The tautomeric nature of the imidazo[4,5-b]pyridine skeleton allows for substitutions at different nitrogen atoms, leading to distinct regioisomers with varied pharmacological profiles. nih.gov
Alkylation reactions on the imidazole (B134444) portion of the 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine core further illustrate the importance of regioisomerism. Depending on the alkylating agent, substitution can occur at different nitrogen positions (N1, N3, or N4), yielding a mixture of regioisomers. nih.gov For example, condensation with most alkyl halides under phase transfer catalysis conditions led to substitution at the N3 and N4 positions, while the use of ethyl 2-bromoacetate resulted in substitution at the N1, N3, and N4 positions. nih.gov Subsequent in vitro testing of isolated regioisomers against Gram-positive and Gram-negative bacteria showed differential activity. This indicates that the spatial orientation of the appended alkyl group, as determined by its point of attachment to the core, is a key determinant of antibacterial efficacy, likely by influencing how the molecule interacts with bacterial targets such as dihydrofolate reductase (DHFR). nih.gov
These findings collectively demonstrate that regioisomeric variations are not trivial structural modifications. They fundamentally alter the three-dimensional shape, hydrogen bonding capacity, and charge distribution of the molecule, which in turn governs its potency and selectivity for specific biological targets.
Table 2: Comparison of Antiproliferative Activity in Regioisomeric Imidazo[4,5-b]pyridine Derivatives
| Regioisomer Pair | Description of Isomeric Difference | Impact on Activity | IC50 Range (µM) | Source |
|---|---|---|---|---|
| 6, 7, 9 vs 10, 11, 13 | Different position of N atom in the pyridine nuclei | Regioisomers 6, 7, and 9 showed noticeable enhancement of activity. | 0.3 - 0.9 | irb.hr |
| N1, N3, N4 Alkylated Isomers | Point of attachment of alkyl side chain (e.g., from ethyl 2-bromoacetate) | Resulted in differential antimicrobial activity against tested bacteria. | Not specified | nih.gov |
Computational and Theoretical Chemistry Approaches for 2 Methyl 1h Imidazo 4,5 B Pyridine 5 Carbonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict molecular properties. For 2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile, DFT calculations can elucidate its geometry, electronic distribution, and chemical reactivity. irjweb.comirjweb.com
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov The energy of the HOMO is associated with its electron-donating ability, while the LUMO energy represents its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability. irjweb.comnih.gov
A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity, making it more prone to chemical reactions. nih.gov This analysis helps in predicting how this compound might behave in chemical reactions.
Global reactivity descriptors can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity profile. irjweb.comchemrxiv.org
Table 1: Example of Global Reactivity Descriptors Derived from DFT
| Parameter | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | The ability to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic character |
This table presents the theoretical framework for calculating reactivity descriptors. Actual values for this compound would be determined from specific DFT calculations.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. irjweb.com It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are rich or poor in electrons.
Different colors on the MEP map represent varying potential values:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.
Green: Denotes areas with neutral or zero potential.
For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings, as well as the nitrile group, suggesting these are the primary sites for electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms. This information is critical for predicting intermolecular interactions, including hydrogen bonding. johnshopkins.edu
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound like this compound with a specific biological target.
The primary goal of molecular docking is to identify the most stable binding conformation, or "pose," of the ligand within the active site of the target protein. This analysis reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. By examining the docked pose of this compound, researchers can identify the specific amino acid residues in the active site that it interacts with. This detailed understanding of the binding mode is essential for structure-based drug design and for optimizing the compound's potency and selectivity. nih.gov
Docking programs use scoring functions to estimate the binding affinity between the ligand and the target protein. This is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value typically indicates a stronger and more stable interaction. nih.gov Advanced methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach can be used for more accurate binding free energy calculations, which account for the energies of the complex, the free ligand, and the free protein. nih.govalliedacademies.org
Table 2: Example of Interaction Data from Molecular Docking
| Parameter | Description |
|---|---|
| Binding Energy (kcal/mol) | Estimated free energy of binding; lower values indicate higher affinity. |
| Hydrogen Bonds | Identifies specific donor-acceptor pairs between the ligand and protein residues. |
| Hydrophobic Interactions | Lists amino acid residues involved in non-polar interactions with the ligand. |
This table illustrates the types of data obtained from molecular docking simulations. Specific values and interacting residues depend on the chosen protein target for this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Protein Binding Dynamics
While molecular docking provides a static picture of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the physical movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the protein, and the stability of their complex. nih.gov An MD simulation of the this compound-protein complex would involve simulating its behavior in a physiological environment (e.g., in water) for a specified period, typically nanoseconds to microseconds.
Key analyses performed after an MD simulation include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms over time from their initial position. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and remains stable throughout the simulation.
Root Mean Square Fluctuation (RMSF): This analysis identifies the flexible regions of the protein by measuring the fluctuation of individual amino acid residues. It can highlight which parts of the protein are most affected by the ligand's binding.
Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation, indicating the stability of these crucial interactions.
These simulations provide a more realistic understanding of the binding event and the stability of the resulting complex, complementing the static information obtained from molecular docking. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Mechanistic Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the imidazo[4,5-b]pyridine scaffold, which is the core of this compound, various QSAR studies have been conducted to predict their therapeutic potential, particularly as kinase inhibitors. These models are instrumental in understanding the structural requirements for biological activity and in designing new, more potent analogs.
Detailed research on imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors has led to the development of several robust 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov In one such study, 3D-QSAR models were developed for a series of sixty imidazo[4,5-b]pyridine derivatives. nih.gov The statistical significance of these models is demonstrated by their high cross-validated correlation coefficients (r(cv)²) and conventional correlation coefficients (r²), indicating a strong correlation between the structural features and the biological activity. nih.gov
The predictive power of these models was further validated through external validation, yielding high predictive correlation coefficients (r(pred)²). nih.gov These validated models are then used to generate 3D contour maps, which visually represent the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. nih.gov This information is invaluable for the rational design of new derivatives with potentially improved potency.
Another study on 65 imidazo[4,5-b]pyridine derivatives as Aurora kinase A inhibitors employed Hologram QSAR (HQSAR), CoMFA, CoMSIA, and TopomerCoMFA methods. mdpi.comnih.gov The resulting models showed excellent statistical quality, with high cross-validation coefficients (q²) and non-cross-validation coefficients (r²), as well as good external predictive ability (r²pred). mdpi.comnih.gov These models provide a powerful tool for virtual screening and the design of novel inhibitors. mdpi.com
The following table summarizes the statistical parameters of various QSAR models developed for imidazo[4,5-b]pyridine derivatives, showcasing their robustness and predictive capacity.
| QSAR Model | Dataset Size | r² (Conventional Correlation Coefficient) | q² or r(cv)² (Cross-validated Correlation Coefficient) | r²pred or r(pred)² (Predictive Correlation Coefficient) | Reference |
| CoMFA | 60 | 0.975 | 0.774 | 0.933 | nih.gov |
| CoMSIA | 60 | 0.977 | 0.800 | 0.959 | nih.gov |
| HQSAR | 65 | 0.948 | 0.892 | 0.814 | mdpi.comnih.gov |
| CoMFA | 65 | 0.983 | 0.866 | 0.829 | mdpi.comnih.gov |
| CoMSIA | 65 | 0.995 | 0.877 | 0.758 | mdpi.comnih.gov |
| TopomerCoMFA | 65 | 0.971 | 0.905 | 0.855 | mdpi.comnih.gov |
This table presents a selection of statistical results from QSAR studies on imidazo[4,5-b]pyridine derivatives.
In Silico Assessment of Molecular Parameters Relevant to Chemical Biology (Excluding ADME/Toxicity Profiles)
The in silico assessment of molecular parameters provides a deeper understanding of the electronic and structural properties of a compound, which are crucial for its interactions with biological targets. For the imidazo[4,5-b]pyridine scaffold, computational methods like Density Functional Theory (DFT) are employed to calculate various molecular descriptors relevant to chemical biology.
DFT calculations are used to optimize the molecular geometry and to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally indicates higher reactivity.
These computational studies also allow for the analysis of the molecular electrostatic potential (MEP), which helps in identifying the electron-rich and electron-deficient regions of a molecule. nih.gov This information is vital for understanding intermolecular interactions, such as those between a ligand and its biological receptor. The imidazole nitrogen of the imidazo[4,5-b]pyridine core has been identified as a primary binding site in interactions with metal dications, a finding elucidated through DFT analysis. mdpi.com
Furthermore, theoretical studies can explore the global and local reactivity descriptors of these molecules. research-nexus.net Hirshfeld surface analysis, another computational tool, can be used to visualize and quantify intermolecular interactions in the crystalline state. nih.govresearch-nexus.net
The table below presents key molecular parameters that are typically assessed in silico for imidazo[4,5-b]pyridine derivatives to understand their chemical biology.
| Molecular Parameter | Computational Method | Relevance to Chemical Biology |
| HOMO Energy | DFT | Characterizes the electron-donating ability of the molecule. |
| LUMO Energy | DFT | Characterizes the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrophilic and nucleophilic attack, crucial for receptor binding. |
| Global Reactivity Descriptors (e.g., hardness, softness, electrophilicity) | DFT | Provides insights into the overall reactivity of the molecule. |
| Intermolecular Interactions | Hirshfeld Surface Analysis | Quantifies and visualizes non-covalent interactions important for molecular recognition. |
This table outlines important in silico molecular parameters and their significance in the context of chemical biology for the imidazo[4,5-b]pyridine scaffold.
Advanced Analytical Techniques in the Characterization of 2 Methyl 1h Imidazo 4,5 B Pyridine 5 Carbonitrile
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a newly synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a unique elemental formula, distinguishing it from other potential structures with the same nominal mass.
For 2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile, with a chemical formula of C₈H₆N₄, the expected exact mass can be calculated. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that corresponds precisely to the calculated theoretical mass. The observation of this highly accurate mass provides unequivocal evidence for the compound's elemental composition, a critical first step in its characterization. For related imidazo[4,5-b]pyridine derivatives, HRMS has been successfully used to confirm their calculated molecular formulas. researchgate.net
Table 1: Illustrative HRMS Data for C₈H₆N₄
| Ion Type | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
|---|
Advanced 2D-NMR Techniques for Complex Structure Assignment
While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, 2D-NMR experiments are essential for assembling the complete molecular structure of complex heterocycles. sdsu.eduresearchgate.netyoutube.com For this compound, several 2D-NMR techniques would be employed to assign every signal unambiguously.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu It would be used to identify adjacent protons on the pyridine (B92270) ring, for instance, showing a correlation between the protons at the C6 and C7 positions.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. sdsu.eduyoutube.com This is crucial for assigning the carbon signals. For example, the HSQC spectrum would show a cross-peak connecting the methyl protons to the methyl carbon at the C2 position.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com It is vital for connecting different fragments of the molecule and placing substituents. For instance, the methyl protons at C2 would show a correlation to the C2 and C7a quaternary carbons, confirming the position of the methyl group. Similarly, the proton at C7 would show correlations to the C5 carbon and the carbon of the nitrile group, confirming the location of the carbonitrile substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. For a relatively planar molecule like this, NOESY can help confirm assignments by showing spatial relationships, such as between the methyl protons and the proton at the C7 position.
Table 2: Expected 2D-NMR Correlations for Structural Assignment
| Experiment | Correlation Type | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H-¹H | H6 ↔ H7 | Connectivity of pyridine ring protons. |
| HSQC | ¹H-¹³C (1-bond) | CH₃ ↔ C-CH₃; H6 ↔ C6; H7 ↔ C7 | Direct attachment of protons to their respective carbons. |
| HMBC | ¹H-¹³C (2-3 bonds) | CH₃ ↔ C2, C7a; H7 ↔ C5, C-CN | Placement of methyl and nitrile groups and confirmation of ring fusion. |
| NOESY | ¹H-¹H (space) | CH₃ ↔ H7 | Spatial proximity confirming substituent positions. |
Single Crystal X-Ray Diffraction for Absolute Configuration and Crystal Packing Details
The most definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-Ray Diffraction. researchgate.netnih.govmdpi.com If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:
Absolute Confirmation of Connectivity: It verifies the bonding arrangement determined by NMR and MS, providing an unambiguous structural proof.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles can be obtained, offering insight into the electronic nature of the heterocyclic system.
Molecular Geometry: It would confirm the planarity of the fused imidazo[4,5-b]pyridine ring system.
Crystal Packing: The analysis reveals how individual molecules arrange themselves in the crystal lattice, detailing intermolecular interactions like hydrogen bonding (e.g., involving the imidazole (B134444) N-H) and π-π stacking between the aromatic rings. This information is crucial for understanding the solid-state properties of the material.
Studies on related imidazo[1,2-a]pyridine-3-carbonitrile (B1213434) and other benzimidazole (B57391) derivatives have successfully used this method to confirm molecular structures and analyze intermolecular forces. nih.govmdpi.com
Spectroscopic Probes for Investigating Environmental Sensitivity (e.g., pH, solvent)
The photophysical properties (absorption and fluorescence) of heterocyclic compounds are often sensitive to their local environment. This sensitivity can be probed by studying the compound's spectroscopic behavior in different solvents (solvatochromism) or at varying pH levels (acidochromism). nih.gov
Solvent Effects: The nitrogen atoms in the imidazole and pyridine rings, along with the polar nitrile group, can interact with solvent molecules of varying polarity and hydrogen-bonding capabilities. These interactions can stabilize the ground or excited state differently, leading to shifts in the absorption and emission maxima. For example, studies on related 2-(phenyl)imidazo[4,5-c]pyridine have shown its emission is sensitive to polar protic solvents like methanol. nih.gov A systematic study in a range of solvents would reveal the compound's solvatochromic behavior.
pH Sensitivity: The basic nitrogen atoms in the pyridine and imidazole rings can be protonated in acidic conditions. This protonation alters the electronic structure of the molecule, typically causing significant changes in the UV-Vis absorption and fluorescence spectra. nih.gov By titrating a solution of the compound with acid or base and monitoring the spectral changes, one can determine the ground and excited state pKa values. This provides fundamental information about the compound's basicity and its potential use as a pH-sensitive probe. nih.gov
Advanced Chromatographic Methods for Purity Assessment, Isomer Separation, and Isolation
Advanced chromatographic techniques are essential for ensuring the purity of a sample, separating it from byproducts or isomers, and for its isolation.
HPLC and UPLC: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of a final compound. sielc.com Using a reverse-phase column (like a C18), a sample is analyzed to produce a chromatogram. A pure sample will ideally show a single, sharp peak. The area of this peak relative to any impurity peaks allows for quantitative purity determination (e.g., >99%). UPLC offers higher resolution and faster analysis times compared to traditional HPLC.
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation power of HPLC/UPLC with the detection and identification capabilities of mass spectrometry. rsc.orgnih.gov As the sample is separated by the LC, the effluent is directed into the mass spectrometer. This allows for the assignment of a mass to the main product peak, confirming its identity, as well as to any minor impurity peaks, which greatly aids in their identification. This technique is invaluable for analyzing reaction mixtures and ensuring the final product is free of starting materials or side-products. The analysis of related heterocyclic amines has been extensively performed using LC-MS. nih.govresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(phenyl)imidazo[4,5-c]pyridine |
Future Research Directions and Perspectives for 2 Methyl 1h Imidazo 4,5 B Pyridine 5 Carbonitrile Research
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic methodologies is crucial for the exploration of chemical space around the imidazo[4,5-b]pyridine core. While various methods exist, future research should prioritize sustainability and efficiency. mdpi.com A key goal is the development of one-pot tandem reactions, which streamline synthesis by combining multiple steps, reducing waste and purification efforts. acs.org For instance, H₂O-IPA-assisted tandem SNAr reaction–reduction–condensation chemistry has been reported for the construction of the imidazo[4,5-b]pyridine skeleton. acs.org
Furthermore, moving away from harsh reagents and metal catalysts is a significant objective. The development of metal- and base-free routes for crucial C–N bond-forming steps represents a greener approach to synthesis. acs.org Microwave-assisted synthesis is another promising avenue that can reduce reaction times and improve yields. eurjchem.com Advanced catalytic systems, such as palladium-based catalysts for cross-coupling reactions, will continue to be important for enabling rapid and diverse derivatization of the core scaffold, allowing for the creation of extensive compound libraries for biological screening. mdpi.com
| Synthetic Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Tandem Reactions in H₂O-IPA | A one-pot process involving SNAr reaction, reduction, and condensation to form the fused ring system. | Increased efficiency, simplified manipulation, use of greener solvents. | acs.org |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions for forming the imidazo[4,5-b]pyridine core. | Shorter reaction times, often higher yields, energy efficiency. | eurjchem.com |
| Palladium-Catalyzed Cross-Coupling | Employs catalysts like (A-taphos)₂PdCl₂ for Suzuki-Miyayura reactions to rapidly introduce aryl/heteroaryl diversity. | Broad substrate scope, excellent yields, rapid derivatization. | mdpi.com |
| One-Pot Three-Component Method | An eco-friendly approach using a catalyst like phosphoric acid in a glycerol (B35011) medium to combine three starting materials. | Environmentally friendly, short reaction times, easy workup, excellent yields. | researchgate.net |
Discovery of Undiscovered Biological Targets and Mechanistic Interrogations of Action
The structural analogy of the imidazo[4,5-b]pyridine scaffold to purines suggests that its derivatives could modulate a vast number of biological targets. uctm.edunih.gov Known activities include inhibition of enzymes like Cyclin-Dependent Kinase 9 (CDK9) and fatty acid amide hydrolase (FAAH), as well as antagonism of receptors like the angiotensin II type 1 (AT1) receptor. researchgate.netnih.gov However, the full biological potential of this scaffold remains largely untapped.
Future research should involve high-throughput screening of 2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile and related analogs against broad panels of enzymes (e.g., kinases, proteases) and receptors to identify novel biological targets. Once a target is identified, detailed mechanistic studies are essential. This includes elucidating the precise binding mode through techniques like X-ray crystallography and investigating the downstream cellular consequences of target modulation. For example, molecular docking studies have been used to illustrate the binding mode of active compounds in the active site of CDK9. nih.gov Understanding these mechanisms is critical for translating initial findings into viable therapeutic strategies.
| Target | Therapeutic Area | Mode of Action | Reference |
|---|---|---|---|
| Cyclin-Dependent Kinase 9 (CDK9) | Oncology | Inhibitor | nih.gov |
| Angiotensin II Type 1 (AT1) Receptor | Cardiovascular | Antagonist | researchgate.net |
| Fatty Acid Amide Hydrolase (FAAH) | Neurology/Inflammation | Inhibitor | researchgate.net |
| GABAA Receptor | Central Nervous System | Positive Allosteric Modulator | nih.gov |
| Proton Pump (H+/K+-ATPase) | Gastroenterology | Inhibitor | mdpi.com |
Rational Design of Next-Generation Imidazo[4,5-b]pyridine Scaffolds for Enhanced Mechanistic Understanding
Rational design, guided by computational and structural biology, is pivotal for creating next-generation compounds with improved properties. Starting with a lead compound like this compound, systematic structural modifications can be made to enhance potency, selectivity, and pharmacokinetic profiles. The versatility of the imidazo[4,5-b]pyridine scaffold allows for modifications at multiple positions, which can be explored to establish clear structure-activity relationships (SAR). nih.govmdpi.com
For example, research on related scaffolds has shown that modifications at various positions on the fused ring system can significantly impact biological activity. nih.gov Future design efforts should focus on creating focused libraries of analogs where specific substituents are varied to probe interactions with the target protein. This approach, combining synthesis with biological testing and computational modeling, can lead to compounds that are not only potent but also serve as highly selective molecular probes to better understand the function of their biological targets.
Development of Advanced Computational Models for Predictive Chemical Biology Research
Computational chemistry has become an indispensable tool in modern drug discovery. For the imidazo[4,5-b]pyridine class, future research will increasingly rely on sophisticated computational models to predict compound behavior and guide experimental work. uctm.eduresearchgate.net
Key computational approaches include:
Quantum Chemical Studies (DFT): Density Functional Theory (DFT) can be used to investigate the molecular structure, electronic properties (such as HOMO-LUMO energy gaps), and reactivity of new derivatives. uctm.edunih.gov This provides fundamental insights into the molecule's stability and potential for interaction. nih.gov
Molecular Docking: This technique predicts how a compound binds to the active site of a biological target. It has been successfully used to study the interaction of imidazo[4,5-b]pyridine derivatives with enzymes like CDK9 and dihydrofolate reductase (DHFR), providing crucial information for rational drug design. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. researchgate.net These models can then be used to predict the potency of novel, unsynthesized analogs, prioritizing the most promising candidates for synthesis. jchemlett.com
Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of a ligand-protein complex over time, providing a more dynamic and accurate picture of the binding interaction than static docking models. researchgate.net
| Computational Method | Application | Insight Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic properties, and reactivity descriptors. | Understanding of molecular stability, charge distribution, and sites of reactivity. | uctm.edunih.gov |
| Molecular Docking | Prediction of binding modes and affinities within a protein's active site. | Identification of key interactions (e.g., hydrogen bonds) responsible for biological activity. | researchgate.netnih.gov |
| 3D-QSAR | Correlating 3D molecular properties with biological activity to build predictive models. | Guiding the design of new compounds with potentially enhanced potency. | researchgate.net |
| Hirshfeld Surface Analysis | Investigation of intermolecular interactions within a crystal structure. | Identification of the closest contacts between active atoms, stabilizing the molecule. | uctm.edu |
Integration of Multi-Omics Data in Mechanistic Biological Investigations (e.g., Proteomics, Metabolomics in cell-based assays)
To achieve a holistic understanding of the biological effects of this compound, future research must look beyond single-target interactions and embrace a systems biology approach. The integration of multi-omics technologies can provide an unbiased, comprehensive view of the cellular response to compound treatment.
Proteomics: Using mass spectrometry-based proteomics, researchers can quantify changes in the expression levels of thousands of proteins in cells treated with the compound. This can help identify not only the intended target but also off-target effects and downstream signaling pathways that are modulated.
Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can reveal how the compound alters cellular metabolism. This is particularly relevant if the compound targets an enzyme involved in a metabolic pathway.
Transcriptomics: Analyzing changes in gene expression via techniques like RNA-sequencing can provide insights into the cellular pathways and biological processes affected by the compound.
By integrating data from these different "omics" layers, researchers can construct a detailed map of the compound's mechanism of action, identify potential biomarkers for efficacy, and uncover novel therapeutic applications. This systems-level approach will be critical for advancing promising imidazo[4,5-b]pyridine derivatives through the drug development pipeline.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile?
- Methodology : The compound can be synthesized via cyclization reactions using intermediates like 2-amino-3-methylaminopyridine. Key steps include refluxing with phenylacetic acid under acidic conditions (e.g., acetic anhydride and sodium acetate) for 2–12 hours, followed by crystallization from polar aprotic solvents (e.g., DMF/water) .
- Critical Parameters : Reaction time, temperature, and solvent choice significantly impact yield. For example, yields of ~68% were reported under optimized reflux conditions .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodology : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Identify nitrile (CN) stretches at ~2220 cm⁻¹ and NH stretches at ~3420 cm⁻¹ .
- NMR : Analyze proton environments (e.g., methyl groups at δ 2.24 ppm in DMSO-d₆) and carbon signals for nitrile carbons (~117 ppm) .
- Mass Spectrometry : Confirm molecular weight via M⁺ peaks (e.g., m/z 386 for analogous derivatives) .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the nitrile group in this compound?
- Methodology : The nitrile group can undergo hydrolysis to carboxylic acids or participate in nucleophilic additions. Computational studies (e.g., DFT) predict electron-withdrawing effects of the nitrile, which stabilize intermediates in cyclization reactions .
- Experimental Validation : Monitor reaction progress using HPLC and compare with computational predictions to resolve discrepancies in reaction pathways .
Q. How does structural modification at the imidazo[4,5-b]pyridine core influence biological activity?
- Methodology : Introduce substituents (e.g., aryl groups at C6 or methyl at N1) and evaluate antifungal or antiproliferative activity. For example:
- Fungicidal Activity : Analogous imidazo[4,5-b]pyridines with electron-withdrawing groups (e.g., CN) showed enhanced activity against Botrytis cinerea .
- Anticancer Potential : Derivatives with phenylazo substituents at C6 exhibited 3-fold higher cytotoxicity in vitro .
Q. How can researchers resolve contradictions in reported synthetic yields or biological data?
- Methodology :
- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst loading) that may explain yield variations (e.g., 57% vs. 68% in similar syntheses) .
- Meta-Analysis : Compare bioactivity datasets across studies, accounting for assay protocols (e.g., cell line specificity in antiproliferative tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
